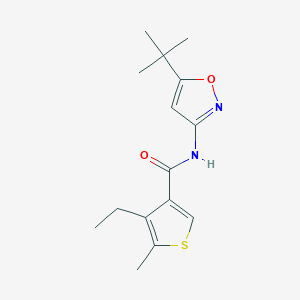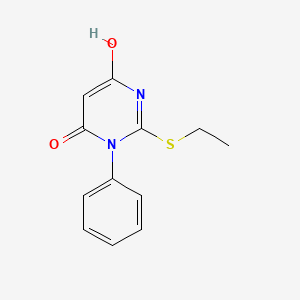![molecular formula C19H16ClNO4S B6010616 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID](/img/structure/B6010616.png)
3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid is a complex organic compound that features a benzothiophene ring substituted with a chlorine atom, a formamido group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.
Chlorination: The benzothiophene ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formamido Group Introduction: The formamido group is introduced via a formylation reaction, often using formic acid or formamide in the presence of a catalyst.
Methoxyphenyl Group Addition: The methoxyphenyl group is added through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(3-Bromo-1-benzothiophen-2-yl)formamido]-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-[(3-Chloro-1-benzothiophen-2-yl)formamido]-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Eigenschaften
IUPAC Name |
3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c1-25-12-8-6-11(7-9-12)14(10-16(22)23)21-19(24)18-17(20)13-4-2-3-5-15(13)26-18/h2-9,14H,10H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHUYRKJCWKLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
![1-[1-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6010558.png)
![1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol](/img/structure/B6010572.png)
![METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}BENZOATE](/img/structure/B6010575.png)
![4-{[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B6010578.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6010581.png)
![2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B6010583.png)

![ethyl 3-benzyl-1-({[2-(methylthio)phenyl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B6010588.png)
![N-(2,5-dichlorophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6010596.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6010603.png)
![3-[1-(2-Methyl-1-benzofuran-5-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B6010617.png)

![N-(2-isopropoxyethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6010621.png)
